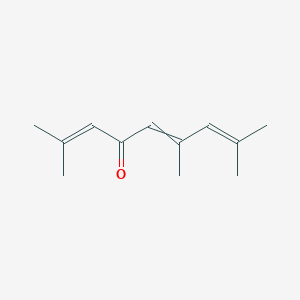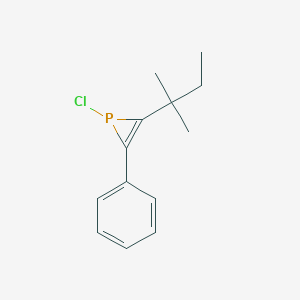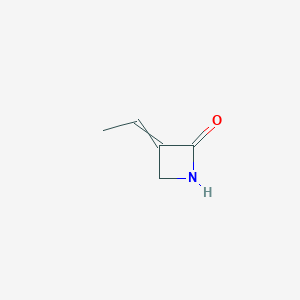
3-Ethylideneazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylideneazetidin-2-one is a heterocyclic organic compound featuring a four-membered azetidinone ring with an ethylidene substituent at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylideneazetidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of ethylidene derivatives with azetidinone precursors in the presence of a base. For instance, the reaction of ethylidene malonate with azetidinone under basic conditions can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient cyclization and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylideneazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products may include this compound oxides or ketones.
Reduction: The major product is 3-ethylazetidin-2-one.
Substitution: Various substituted azetidinones depending on the nucleophile used.
Scientific Research Applications
3-Ethylideneazetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for developing new pharmaceuticals.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 3-ethylideneazetidin-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Azetidin-2-one: Lacks the ethylidene substituent, making it less reactive in certain chemical reactions.
3-Methylideneazetidin-2-one: Features a methylidene group instead of an ethylidene group, affecting its chemical properties and reactivity.
3-Phenylideneazetidin-2-one:
Uniqueness: 3-Ethylideneazetidin-2-one is unique due to its specific ethylidene substituent, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for targeted modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
113385-83-4 |
|---|---|
Molecular Formula |
C5H7NO |
Molecular Weight |
97.12 g/mol |
IUPAC Name |
3-ethylideneazetidin-2-one |
InChI |
InChI=1S/C5H7NO/c1-2-4-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |
InChI Key |
JZZAQIAMLCIJQP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


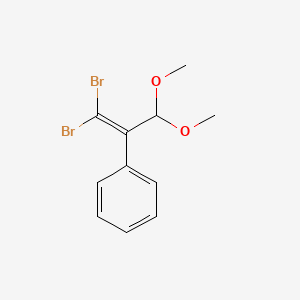

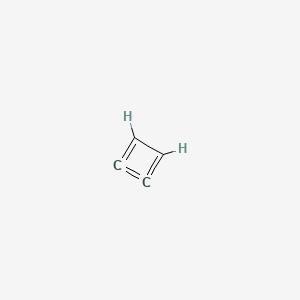
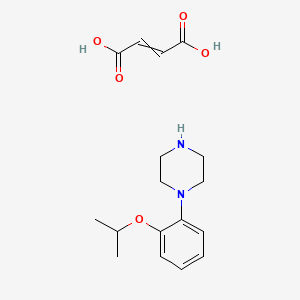
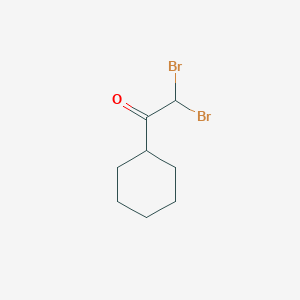


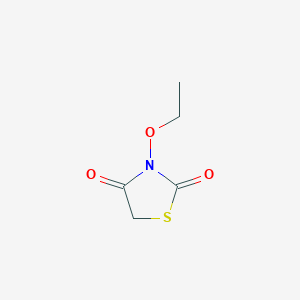

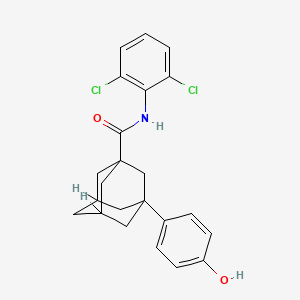
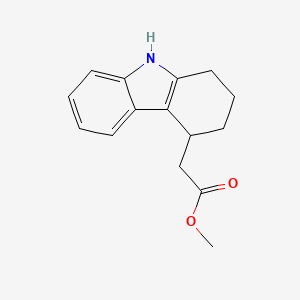
![Benzoic acid, 2-[(5-bromo-2-thiazolyl)azo]-5-(dimethylamino)-](/img/structure/B14291322.png)
